硝酸依布康唑

描述

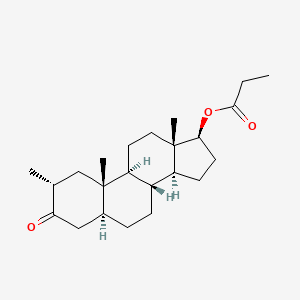

硝酸依康唑是一种抗真菌化合物,属于咪唑类抗真菌剂。它主要用于治疗浅表真菌感染,例如皮肤癣菌病、念珠菌病和糠秕孢子菌病 。 硝酸依康唑通过抑制麦角固醇的合成发挥作用,麦角固醇是真菌细胞膜的关键组成部分,从而破坏细胞膜并导致真菌细胞死亡 .

科学研究应用

硝酸依康唑在科学研究领域有着广泛的应用,特别是在化学、生物学、医学和工业领域。 它用于治疗侵袭性曲霉菌和念珠菌感染,以及由镰刀菌属和镰孢菌属引起的真菌感染 。 此外,它还可有效治疗口咽念珠菌病,包括对伊曲康唑和氟康唑无反应的病例 。 硝酸依康唑还用于开发基于脂质体的凝胶和纳米乳剂,用于持续的局部递送 .

作用机制

生化分析

Biochemical Properties

Eberconazole nitrate plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Eberconazole nitrate interacts with enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . By binding to this enzyme, eberconazole nitrate prevents the conversion of lanosterol to ergosterol, thereby inhibiting fungal growth.

Cellular Effects

Eberconazole nitrate exerts significant effects on various types of cells and cellular processes. It disrupts the fungal cell membrane, leading to leakage of essential intracellular components such as potassium ions, amino acids, and nucleotides . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In addition, eberconazole nitrate has been shown to inhibit the growth of dermatophytes, Candida species, and other pathogenic fungi .

Molecular Mechanism

The molecular mechanism of action of eberconazole nitrate involves the inhibition of ergosterol synthesis. Eberconazole nitrate binds to the enzyme lanosterol 14α-demethylase, preventing the demethylation of lanosterol, a key step in the biosynthesis of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, resulting in increased membrane permeability and cell death. Additionally, eberconazole nitrate may cause structural and functional changes in the fungal cell membrane, further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eberconazole nitrate have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature . In vitro studies have shown that eberconazole nitrate maintains its antifungal activity for extended periods, although some degradation may occur over time . Long-term effects on cellular function include sustained inhibition of fungal growth and prevention of recurrence of infections .

Dosage Effects in Animal Models

The effects of eberconazole nitrate vary with different dosages in animal models. At therapeutic doses, eberconazole nitrate effectively inhibits fungal growth without causing significant adverse effects . At higher doses, toxic effects such as skin irritation and systemic toxicity may be observed . Threshold effects have been identified, indicating that there is a dosage range within which eberconazole nitrate is both effective and safe .

Metabolic Pathways

Eberconazole nitrate is involved in metabolic pathways related to sterol synthesis. It interacts with enzymes such as lanosterol 14α-demethylase, which plays a key role in the conversion of lanosterol to ergosterol . By inhibiting this enzyme, eberconazole nitrate disrupts the normal metabolic flux of sterol intermediates, leading to the accumulation of toxic compounds and depletion of ergosterol . This disruption affects the overall metabolic balance within fungal cells, contributing to their death.

Transport and Distribution

Eberconazole nitrate is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within fungal cells . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes . Eberconazole nitrate tends to accumulate in the lipid-rich regions of the cell membrane, where it exerts its antifungal effects .

Subcellular Localization

The subcellular localization of eberconazole nitrate is primarily within the fungal cell membrane. It targets the phospholipid bilayer, where it disrupts the synthesis of ergosterol and other essential sterols . This localization is facilitated by the compound’s lipophilic nature and its ability to interact with membrane-bound enzymes . Eberconazole nitrate may also undergo post-translational modifications that enhance its targeting to specific compartments within the cell .

准备方法

硝酸依康唑的制备涉及合成路线,通常包括咪唑环的形成和随后的硝化。 一种常见的方法是采用薄膜水化技术制备负载硝酸依康唑的脂质体 。该方法包括选择脂质及其与胆固醇的比例,以及脂质与药物的比例。 负载硝酸依康唑的脂质体最佳批次显示出 183.4 nm 的囊泡尺寸和 92.4% 的包封率 .

化学反应分析

硝酸依康唑会发生各种化学反应,包括在胶束介质中的解离平衡 。解离常数 (K_D) 是评估化合物结合特性的关键参数。 硝酸依康唑在布里顿-罗宾逊缓冲液中的酸度常数 (pKa) 为 9.5 。 该化合物还会与阴离子、阳离子和非离子表面活性剂相互作用,导致 pKa 值发生变化 .

相似化合物的比较

属性

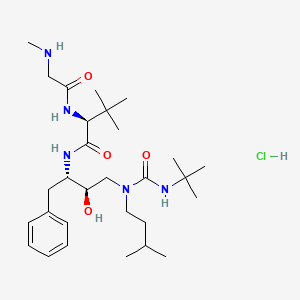

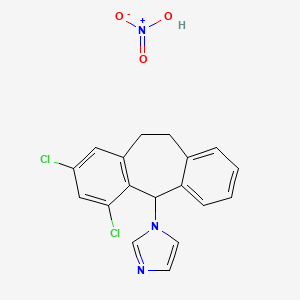

IUPAC Name |

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2.HNO3/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22;2-1(3)4/h1-4,7-11,18H,5-6H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHMSVRBAXJSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926597 | |

| Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130104-32-4 | |

| Record name | Eberconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130104-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eberconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130104324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EBERCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSL8E59V2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Eberconazole nitrate as an antifungal agent?

A: Eberconazole nitrate inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. [] Ergosterol is a crucial component of fungal cell membranes, and its depletion leads to membrane instability and fungal cell death.

Q2: What is the chemical structure and properties of Eberconazole nitrate?

A: Eberconazole nitrate is an imidazole derivative with the chemical formula C24H27Cl2N3O3.HNO3 and a molecular weight of 524.43 g/mol. [] Structural information, including spectroscopic data, can be further explored in specialized chemical databases.

Q3: Are there specific challenges in formulating Eberconazole nitrate for topical delivery?

A: Yes, achieving optimal drug release and skin penetration can be challenging. Researchers have explored various strategies like microemulsions [] and microsponges loaded into gels [] to improve Eberconazole nitrate delivery. These formulations aim to enhance drug solubility, stability, and penetration into the skin layers.

Q4: How is the stability of Eberconazole nitrate evaluated in pharmaceutical formulations?

A: Researchers employ stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to assess Eberconazole nitrate degradation under various stress conditions, as recommended by the International Conference on Harmonisation (ICH). [, ]

Q5: What are the advantages of using Eberconazole nitrate in combination with Mometasone furoate for treating inflamed cutaneous mycoses?

A: Combining Eberconazole nitrate with the corticosteroid Mometasone furoate in a fixed-dose combination cream offers dual action: antifungal activity against the infection and anti-inflammatory action to alleviate symptoms like itching, redness, and scaling. [] Clinical trials have demonstrated the efficacy and safety of this combination in treating inflamed cutaneous mycoses.

Q6: What analytical techniques are commonly used to quantify Eberconazole nitrate in pharmaceutical formulations?

A: Several analytical techniques have been developed for Eberconazole nitrate quantification. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is widely used due to its sensitivity and accuracy. [, ] Researchers have also explored ion-pair RP-HPLC methods for enhanced sensitivity and selectivity. []

Q7: How do researchers ensure the accuracy and reliability of analytical methods for Eberconazole nitrate?

A: Analytical methods undergo rigorous validation procedures following ICH guidelines. [, , ] Key parameters evaluated during validation include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability.

Q8: Have there been studies on Eberconazole nitrate release from topical formulations?

A: Yes, researchers have developed and optimized in vitro release tests (IVRT) to assess Eberconazole nitrate release from topical formulations. [] These tests utilize Franz Diffusion Cells equipped with a suitable membrane, simulating skin conditions, and a receptor medium to evaluate the drug release profile.

Q9: Has Eberconazole nitrate shown efficacy in clinical studies?

A: Eberconazole nitrate has demonstrated efficacy in clinical trials for treating various fungal skin infections. For instance, a study found it to be as effective as Terbinafine hydrochloride cream in treating localized tinea corporis and tinea cruris. [] Another study highlighted the efficacy and safety of a fixed-dose combination of Eberconazole nitrate and Mometasone furoate cream for managing inflamed cutaneous mycoses. []

Q10: Are there alternative synthetic routes for producing Eberconazole nitrate?

A: Yes, researchers have devised an improved synthesis for Eberconazole nitrate involving a shorter process route and milder reaction conditions, potentially enhancing its industrial production feasibility. [] This new method focuses on optimizing the synthesis of a key intermediate, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d] cycloheptene-5-one, through a series of reactions starting from 3,5-dichloro benzyl bromide.

Q11: How does the physicochemical environment affect Eberconazole nitrate's properties?

A: Studies have investigated the dissociation equilibria of Eberconazole nitrate in various media, including micellar systems formed by anionic, cationic, and non-ionic surfactants. [] The findings revealed a shift in the pKa values of Eberconazole nitrate in the presence of micelles compared to buffer solutions. These shifts are more pronounced in charged micellar media and can be attributed to differences in solvent properties and electrostatic interactions between Eberconazole nitrate and the micellar surface.

Q12: What is the significance of Quality by Design (QbD) in developing analytical methods for Eberconazole nitrate?

A: Researchers are adopting a QbD approach to develop robust and reliable HPLC methods for Eberconazole nitrate. [] This approach involves a systematic understanding of the critical method parameters and their impact on the method's performance. It enables the development of a method that consistently delivers accurate and reliable results, ensuring the quality of Eberconazole nitrate analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。